8-氯-1-环丙基-6,7-二氟-4-氧-1,4-二氢喹啉-3-羧酸

描述

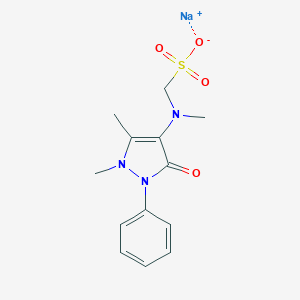

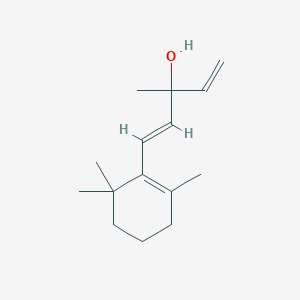

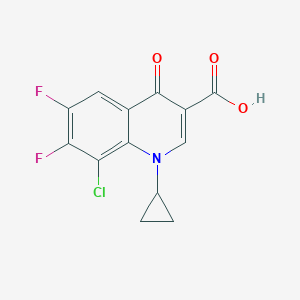

The compound of interest, 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of quinolone, a class of synthetic antimicrobial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, and they function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Synthesis Analysis

The synthesis of quinolone derivatives involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, amine replacement, and cyclization. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, a related compound, was achieved with an overall yield of 48% starting from 3-methoxyl-2,4,5-trifluorobenzoic acid . This process likely shares similarities with the synthesis of the compound , given the structural resemblance.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of a cyclopropyl group and multiple fluorine atoms, which are believed to enhance the antimicrobial activity. The regioselective displacement reactions of quinolone carboxylic acids with amine nucleophiles allow for the introduction of various substituents at specific positions on the quinolone core . This regioselectivity is crucial for tailoring the biological activity and pharmacokinetic properties of the compounds.

Chemical Reactions Analysis

Quinolone derivatives undergo nucleophilic displacement reactions, which are influenced by the choice of substrate and solvent. For example, the displacement reactions of ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate and its carboxylic acid counterpart with amine nucleophiles occur regioselectively at the C-5 or C-7 position . This regioselectivity is essential for the synthesis of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are closely related to their molecular structure. The presence of fluorine atoms increases the lipophilicity and stability of the molecule, potentially improving its bioavailability and resistance to enzymatic degradation. The cyclopropyl group is a common feature in fluoroquinolones, contributing to the potency and spectrum of activity against bacterial enzymes like DNA gyrase .

科学研究应用

化学合成和衍生物

研究的一个重要领域涉及从8-氯-1-环丙基-6,7-二氟-4-氧-1,4-二氢喹啉-3-羧酸合成衍生物。例如,成功合成了(R)-7-(氮杂环庚烷-3-基氨基)-8-氯-1-环丙基-6-氟-4-氧-1,4-二氢喹啉-3-羧酸盐酸盐,表明了为特定应用创造多样化化合物的潜力(Xia, Chen, & Yu, 2013)。此外,制备了1-环丙基-6,7-二氟-8-甲基-1,4-二氢-4-氧喹啉-3-乙酸乙酯,展示了这种化合物在合成新衍生物方面的多功能性(Liu Zhe, 2001)。

物理化学性质已对相关化合物的物理化学性质进行了研究,例如1-环丙基-7-氯-6-(1-哌嗪基)-4-氧-1,4-二氢喹啉-3-羧酸盐酸盐的熔化和解离性质。了解这些性质对于改进工业应用中的结晶和纯化过程至关重要,特别是在生产类似环丙沙星的相关药物时(Yin Qiuxiang, 2002)。

抗菌性能已有几项研究探讨了从8-氯-1-环丙基-6,7-二氟-4-氧-1,4-二氢喹啉-3-羧酸合成的新化合物的抗菌性能。例如,合成和评估新的N4-乙酰化的六氢-2,7-二氧基喹诺[2,3-f]喹噁啉-8-羧酸显示出可观的抗菌活性,为潜在的药物应用提供了见解(Al-Hiari et al., 2011)。

基于氟喹诺酮类化合物的抗菌研究已经检验了从这种化合物合成的基于氟喹诺酮类4-噻唑烷酮的抗菌性能,突显了其在创造有效的抗菌剂中的作用(Patel & Patel, 2010)。

大规模生产技术一项研究使用碳酸钾清除氢氟酸,以生产从8-氯-1-环丙基-6,7-二氟-1,4-二氢-8-甲氧基-4-(氧-κO)-3-喹啉羧酸盐酸酯衍生的特定硼配合物,展示了从这种酸衍生的化合物的工业规模生产能力和技术(Li & Russell, 2008)。

安全和危害

属性

IUPAC Name |

8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO3/c14-9-10(16)8(15)3-6-11(9)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFGWIOLVRSZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431523 | |

| Record name | 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

CAS RN |

101987-89-7 | |

| Record name | 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。